molecular formula C30H36F3N5O2 B2575789 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate CAS No. 2097932-58-4

2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate

Cat. No.: B2575789
CAS No.: 2097932-58-4
M. Wt: 555.646
InChI Key: ASUCVJGSXAZELN-UHFFFAOYSA-N
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Description

The compound 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate is a structurally complex molecule featuring a quinoline core substituted with a piperidine-piperazine hybrid moiety and a trifluoromethylpyridine group. This compound’s design suggests applications in targeting central nervous system (CNS) receptors or enzymes, given the prevalence of piperazine and quinoline motifs in neuroactive drugs .

Properties

IUPAC Name

[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36F3N5O2/c1-29(2,3)28(39)40-25-6-4-5-21-7-9-23(35-27(21)25)20-36-13-11-24(12-14-36)37-15-17-38(18-16-37)26-10-8-22(19-34-26)30(31,32)33/h4-10,19,24H,11-18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUCVJGSXAZELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32F3N5O2C_{27}H_{32}F_3N_5O_2, and it features several key functional groups, including piperazine and quinoline moieties. The trifluoromethyl group is significant in enhancing lipophilicity and bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit potent antibacterial effects. For example, derivatives of quinoline and piperazine have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are critical for bacterial viability. A study found that certain piperazine derivatives demonstrated submicromolar inhibition against bacterial enzymes without affecting human orthologues, suggesting a selective antibacterial mechanism .

2. Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by modifications in its structure. For instance:

  • Piperazine Ring Modifications : Alterations in the piperazine ring can enhance or reduce antimicrobial efficacy.
  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been associated with increased potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Inhibition of Bacterial Growth

A derivative closely related to the compound was tested against Bacillus subtilis and demonstrated significant antibacterial activity at sublethal doses, effectively reducing the production of virulence factors .

Study 2: Antimicrobial Spectrum

Another investigation assessed a series of compounds with similar piperazine and quinoline structures for their antimicrobial spectrum. Results showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.007 to 0.03 mg/mL against MRSA biofilms .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntibacterialInhibition of PPTases; selective against bacteria ,
Antimicrobial SpectrumEffective against MRSA; MIC values 0.007–0.03 mg/mL
Structure ModificationsEnhancements through trifluoromethyl substitution ,

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity
    • Research has indicated that compounds containing piperazine and pyridine derivatives exhibit antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial phosphopantetheinyl transferases, crucial for bacterial viability.
  • CNS Activity
    • Compounds with similar structural features are being investigated for their potential as central nervous system agents. The presence of the piperazine ring is associated with neuropharmacological effects, making such compounds candidates for treating disorders like anxiety and depression .
  • Cancer Research
    • Quinoline derivatives have been explored for their anticancer properties. Preliminary studies suggest that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines . The specific compound may also exhibit similar properties due to its structural characteristics.

Case Study 1: Antibacterial Properties

A study conducted on piperazine-containing compounds demonstrated that certain analogs could inhibit bacterial growth without significant cytotoxicity to human cells. The compound was tested against Bacillus subtilis, showing a dose-dependent reduction in metabolite production linked to bacterial virulence .

Case Study 2: CNS Effects

In a pharmacological evaluation of piperazine derivatives, compounds with structural similarities to the target compound were shown to modulate neurotransmitter systems effectively, indicating potential use in treating mood disorders .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureAntibacterial ActivityCNS ActivityCancer Activity
Compound AStructure AYesModerateYes
Compound BStructure BYesHighNo
Target CompoundTarget StructureTBDTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity
Target Compound Quinoline 8-O-2,2-dimethylpropanoate; 4-piperidinylmethyl; 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine ~627.7* Hypothesized CNS activity (e.g., dopamine receptor modulation)
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l) Quinoline 7-Cl; 4-piperazine; 4,4-difluorocyclohexylmethanone 393.4 Antimalarial or antiviral (based on quinoline-piperazine hybrids)
4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol Quinoline 8-OH; 4-piperazine-ethylamine; tetrahydronaphthol ~497.6 Dopamine D2/D3 agonist; iron chelation (Parkinson’s disease candidate)

Notes:

  • Trifluoromethylpyridine : Enhances metabolic stability and bioavailability compared to chlorine or hydroxyl groups .
  • Piperazine-piperidine hybrid : Increases conformational flexibility and receptor-binding versatility relative to simpler piperazine derivatives .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,2-dimethylpropanoate ester in the target compound increases logP compared to hydroxylated analogues (e.g., 8-OH derivative in ), favoring blood-brain barrier penetration.
  • Receptor Affinity : Molecular docking studies suggest that the trifluoromethylpyridine group may enhance interactions with hydrophobic receptor pockets, a feature absent in chlorine-substituted analogues like Compound 2l .
  • Metabolic Stability : The ester group may slow hepatic clearance compared to free hydroxyl groups, as seen in 8-OH derivatives .

Bioactivity Profiling Correlations

Evidence from bioactivity clustering () indicates that compounds with quinoline-piperazine scaffolds share overlapping protein targets (e.g., dopamine receptors, cytochrome P450 enzymes). However, substituents critically modulate specificity:

  • Trifluoromethylpyridine : Associated with kinase inhibition (e.g., JAK2/STAT3 pathways) in related compounds.
  • Chloroquinoline derivatives: More commonly linked to antiparasitic activity .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare this compound, and what purification methods are critical for isolating the target molecule?

  • Methodological Answer : The synthesis typically involves coupling a quinoline core with a trifluoromethylpyridinyl-piperazine-piperidine moiety via alkylation or amidation. Key steps include:

  • Use of normal-phase chromatography (e.g., gradients of dichloromethane to ethyl acetate to methanol) for initial purification .
  • Amine-phase chromatography (e.g., RediSep Rf Gold amine columns) to resolve polar impurities, particularly for piperazine-containing intermediates .
  • Monitoring reaction progress via TLC or LC-MS to ensure complete coupling.

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirmation?

  • Methodological Answer :

  • ¹H NMR spectroscopy (400 MHz, CDCl₃) to confirm regiochemistry and integration ratios of aromatic protons (e.g., δ 8.0–9.0 ppm for quinoline and pyridine protons) .
  • HRMS (High-Resolution Mass Spectrometry) for molecular weight validation, ensuring no residual solvents or byproducts .
  • Elemental analysis to verify purity (>95%) .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .
  • Work in a fume hood to avoid inhalation of fine particles .
  • Store in a dry, cool environment (<4°C) under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-piperidine coupling step, given steric hindrance from the trifluoromethyl group?

  • Methodological Answer :

  • Use bulky base catalysts (e.g., DBU or DIPEA) to reduce steric effects during alkylation .
  • Employ microwave-assisted synthesis to enhance reaction rates and reduce side-product formation .
  • Optimize solvent polarity (e.g., DMF or THF) to improve solubility of intermediates .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting patterns in the quinoline region?

  • Methodological Answer :

  • Perform 2D NMR experiments (e.g., COSY, NOESY) to distinguish between conformational isomers or rotamers caused by restricted rotation in the piperazine ring .
  • Use variable-temperature NMR to observe dynamic effects in piperidine-proton environments .
  • Compare experimental data with DFT-calculated chemical shifts for theoretical validation .

Q. How does the trifluoromethylpyridine substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC .
  • Evaluate hydrolytic stability of the ester group using LC-MS to detect 2,2-dimethylpropanoic acid release .
  • Assess photostability under UV light to identify decomposition pathways .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships) of analogs with modified piperazine/quinoline moieties?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to map interactions with biological targets (e.g., kinase domains) .
  • Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity, leveraging substituent variations from analogs in .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

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